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Introduction

UCB9386 is a potent, selective, and brain-penetrant inhibitor of NUAK family SNF1-like kinase
1 (Nuakl).[1][2][3][4][5][6] Nuakl, a member of the AMP-activated protein kinase (AMPK)
family, has been implicated in various cellular processes, including tumor cell invasion and
proliferation, as well as the stabilization of Tau protein.[1][2] These associations suggest the
therapeutic potential of Nuakl inhibition in oncology, particularly for brain malignancies like
glioma, and in neurodegenerative diseases characterized by tauopathy.[1][2][3]

These application notes provide a summary of the available preclinical data for UCB9386 and
detailed protocols for its in vivo use. The information is intended to guide researchers in

designing and executing experiments to further investigate the therapeutic potential of this
compound.

Data Presentation
In Vitro Potency and Selectivity
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Target pIC50 Inhibition at 10 nM
Nuak1l 10.1

Nuak?2 - ~50%

JAK2 - >50%

Data sourced from publicly available information.[3]

In Vivo P kinetics in Mi

o . Subcutaneous
Oral Administration (54.6 . .
Parameter . Administration (32.7
mL/min/kg) .
mL/min/kg)
Plasma Clearance Moderate Moderate
Half-life > 3 hours > 3 hours

>80% Nuakl occupancy at 30

Brain Occupanc
pancy mg/kg (predicted)[5]

Data from preclinical studies in mice.[5]

Signaling Pathway

The signaling pathway involving Nuakl is complex and central to several pathological
processes. In cancer, particularly glioma, Nuak1l is considered an oncogene.[1][2] In
neurodegenerative diseases, Nuakl-mediated phosphorylation of Tau at Serine 356 is believed
to contribute to Tau stabilization and accumulation, a hallmark of tauopathies.[7]
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Caption: Simplified signaling pathway of Nuakl and the inhibitory action of UCB9386.

Experimental Protocols
Formulation of UCB9386 for In Vivo Administration

This protocol describes the preparation of a UCB9386 solution for subcutaneous or oral
administration in mice.

Materials:

o UCB9386 powder

e Dimethyl sulfoxide (DMSO)

e PEG300

e Tween-80

e Saline (0.9% NaCl)

o Corn oil (for oral gavage suspension)
 Sterile microcentrifuge tubes

e \ortex mixer
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e Sonicator (optional)
Procedure for a Clear Solution (for subcutaneous injection):[6]
e Prepare a stock solution of UCB9386 in DMSO (e.g., 83.3 mg/mL).

» For a final working solution, add each solvent sequentially in the following volumetric ratio:
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

o To prepare 1 mL of working solution, add 100 uL of the DMSO stock solution to 400 pL of
PEG300 and mix thoroughly.

e Add 50 pL of Tween-80 and mix again.

e Add 450 pL of Saline to reach the final volume of 1 mL and vortex until a clear solution is
formed.

« If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

It is recommended to prepare the working solution fresh on the day of use.
Procedure for a Suspension (for oral gavage):[6]
e Prepare a stock solution of UCB9386 in DMSO (e.g., 83.3 mg/mL).

e To prepare a 1 mL suspension at 8.33 mg/mL, add 100 pL of the DMSO stock solution to 900
uL of corn oil.

» Vortex thoroughly to ensure a homogenous suspension.

In Vivo Pharmacokinetic Study Workflow

This workflow outlines the key steps for assessing the pharmacokinetic profile of UCB9386 in

mice.
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Caption: Experimental workflow for in vivo pharmacokinetic analysis of UCB9386.

Proposed In Vivo Efficacy Study in a Tauopathy Mouse
Model

Objective: To evaluate the efficacy of UCB9386 in reducing tau pathology in a transgenic
mouse model of tauopathy (e.g., P301S or P301L mutant human tau transgenic mice).[7][8][9]

Animal Model:

e P301S or P301L mutant human tau transgenic mice.
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Age-matched wild-type littermates as controls.

Both male and female mice should be included.

Experimental Groups:

Vehicle control (transgenic mice)
UCB9386 low dose (e.g., 10 mg/kg, subcutaneous, once daily)
UCB9386 high dose (e.g., 30 mg/kg, subcutaneous, once daily)[5]

Wild-type controls receiving vehicle

Procedure:

Acclimatize animals for at least one week before the start of the experiment.

Administer UCB9386 or vehicle for a predefined period (e.g., 4-8 weeks), depending on the
model's progression of pathology.

Monitor animal health and body weight regularly.

At the end of the treatment period, conduct behavioral tests to assess cognitive function
(e.g., Morris water maze, Y-maze).

Following behavioral testing, euthanize animals and collect brain tissue.

Process one hemisphere for biochemical analysis and the other for immunohistochemistry.

Outcome Measures:

Primary:

o Levels of total and phosphorylated Tau (e.g., at Ser356) in brain homogenates (Western
blot or ELISA).

o Quantification of neurofibrillary tangles and neuropil threads (immunohistochemistry with
antibodies like AT8, AT100).
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e Secondary:
o Cognitive performance in behavioral tests.
o Markers of neuroinflammation (e.g., Ibal for microglia, GFAP for astrocytes).
o Synaptic markers (e.g., synaptophysin, PSD-95).

Proposed In Vivo Efficacy Study in a Glioblastoma
Xenograft Model

Objective: To assess the anti-tumor efficacy of UCB9386 in an orthotopic glioblastoma

xenograft mouse model.
Animal Model:
e Immunocompromised mice (e.g., NOD-SCID or NSG).

e Human glioblastoma cell line (e.g., UB7MG, U251) engineered to express luciferase for in

Vivo imaging.
Experimental Groups:
» Vehicle control
+ UCB9386 (e.g., 30 mg/kg, subcutaneous, once daily)
» Standard-of-care control (e.g., temozolomide)

Procedure:

Surgically implant luciferase-expressing glioblastoma cells into the striatum of the mice.

Monitor tumor growth non-invasively using bioluminescence imaging (BLI).

When tumors reach a predetermined size, randomize animals into treatment groups.

Administer treatments as specified for the duration of the study.
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e Monitor tumor growth via BLI weekly.
» Monitor animal health, body weight, and neurological signs.

o Euthanize animals when they meet predefined humane endpoints (e.g., significant weight
loss, severe neurological deficits) or at the end of the study.

Outcome Measures:
e Primary:
o Tumor growth rate as measured by BLI.
o Overall survival of the animals.
e Secondary:
o Tumor volume and histology at the end of the study.

o Analysis of target engagement (e.g., p-MYPTL1 levels as a downstream marker of Nuakl1
activity) in tumor tissue.

o Markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67) in tumor
sections.

Concluding Remarks

UCB9386 is a promising Nuakl inhibitor with favorable pharmacokinetic properties for in vivo
studies, particularly for CNS indications. The provided protocols offer a framework for
investigating its therapeutic potential in relevant animal models of tauopathy and glioblastoma.
Researchers should adapt these protocols based on their specific experimental goals and
institutional guidelines. Further studies are warranted to fully elucidate the in vivo efficacy and
mechanism of action of UCB9386.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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